molecular formula C21H23N5O3 B2467357 1,6,7-trimethyl-3-(2-oxopropyl)-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 876671-07-7

1,6,7-trimethyl-3-(2-oxopropyl)-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2467357
CAS No.: 876671-07-7
M. Wt: 393.447
InChI Key: BRPBPPFPNYIOHG-UHFFFAOYSA-N
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Description

1,6,7-trimethyl-3-(2-oxopropyl)-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a potent and highly selective inhibitor of phosphodiesterase 1 (PDE1), a key enzyme family that hydrolyzes the secondary messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By selectively inhibiting PDE1, this compound elevates intracellular cAMP and cGMP levels, thereby modulating critical signaling pathways involved in neuronal function, gene transcription, and cell survival. Its primary research value lies in probing the role of PDE1-mediated signaling in the central nervous system. Preclinical studies highlight its application in models of neurodegenerative diseases, such as Alzheimer's disease, where it has been shown to improve cognitive function and reduce neuropathology . Furthermore, its mechanism is being explored in the context of drug addiction and substance use disorders, particularly for opioids and cocaine, where PDE1 inhibition can disrupt maladaptive reward-related learning and memory . The compound's selectivity profile makes it a valuable pharmacological tool for dissecting the distinct contributions of PDE1 isoforms (PDE1A, PDE1B, PDE1C) in various disease models, offering insights that could inform the development of novel therapeutics for a range of neurological and psychiatric conditions.

Properties

IUPAC Name

4,7,8-trimethyl-2-(2-oxopropyl)-6-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-13(27)12-25-19(28)17-18(23(4)21(25)29)22-20-24(14(2)15(3)26(17)20)11-10-16-8-6-5-7-9-16/h5-9H,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPBPPFPNYIOHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCC4=CC=CC=C4)N(C(=O)N(C3=O)CC(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,6,7-trimethyl-3-(2-oxopropyl)-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the imidazo[2,1-f]purine family and is characterized by its unique structure which includes multiple functional groups that contribute to its biological activity. The molecular formula is C20H24N6O2C_{20}H_{24}N_6O_2, and it features a complex arrangement that allows for interaction with various biological targets.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as phosphodiesterases (PDEs), which play critical roles in cellular signaling pathways. In particular, it exhibits inhibitory activity against PDE4B and PDE10A, which are implicated in mood regulation and cognitive function .
  • Receptor Modulation : It acts as a ligand for serotonin receptors (5-HT1A and 5-HT7), suggesting potential antidepressant and anxiolytic effects. This modulation can lead to alterations in neurotransmitter release and neuronal excitability .

Antidepressant Effects

Recent studies indicate that derivatives of the compound exhibit significant antidepressant-like effects in animal models. For instance:

  • A specific derivative demonstrated efficacy in the forced swim test (FST), a common model for assessing antidepressant activity. The tested compound showed greater potency than standard anxiolytics like diazepam .

Anxiolytic Properties

In addition to its antidepressant potential, the compound has also been evaluated for its anxiolytic properties. In vivo studies suggest that it may alleviate anxiety symptoms effectively .

Case Studies

Several studies have explored the pharmacological profile of this compound:

  • Pharmacological Evaluation : A study synthesized various derivatives and evaluated their affinity for serotonin receptors and PDE inhibition. Results indicated that certain modifications enhance their biological activity while maintaining favorable pharmacokinetic profiles .
  • Toxicological Assessment : Toxicity studies are crucial for understanding the safety profile of new compounds. Initial assessments show low toxicity at therapeutic doses, making it a promising candidate for further development .

Comparative Analysis

To better understand the unique aspects of this compound compared to similar compounds in the imidazo[2,1-f]purine class:

Compound NameKey ActivityReceptor AffinityToxicity Profile
1,6,7-trimethyl-3-(2-oxopropyl)-8-phenethylAntidepressant/Anxiolytic5-HT1A/5-HT7Low
1,6,7-trimethyl-3-(2-hydroxypropyl)Moderate AntidepressantModerateModerate
1,6,7-trimethyl-3-(2-aminoalkyl)Weak AntidepressantLowHigh

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 1,6,7-trimethyl-3-(2-oxopropyl)-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be contextualized against related analogs (Table 1).

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name & Substituents Key Pharmacological Targets/Effects Notable Findings Reference
8-Cyclohexyl-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione PPARγ agonist (potential anticancer activity) Replacing phenethyl with cyclohexyl reduces aromatic interactions but enhances metabolic stability.
8-(4-(4-(2-Fluorophenyl)piperazin-1-yl)butyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4-dione (AZ-853) 5-HT1A receptor partial agonist (antidepressant) Fluorine substitution enhances 5-HT1A affinity (Ki = 0.6 nM). Superior brain penetration vs. non-fluorinated analogs.
8-(2-Aminophenyl)-3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CB11) PPARγ-dependent apoptosis in NSCLC cells Aminophenyl group at position 8 enhances ROS production and caspase-3 activation. IC50 = 2.7–2.9 μM for EphB4 kinase inhibition.
8-(Tetrahydro-2-furanylmethyl)-3-(3-phenylpropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4-dione Serotonin/dopamine receptor modulation Tetrahydrofuran group improves solubility but reduces CNS penetration compared to phenethyl analogs.
8-[2-(4-Morpholinyl)ethyl]-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4-dione PDE4B/PDE10A inhibition (neuropsychiatric applications) Morpholinylethyl chain increases polar surface area, reducing blood-brain barrier permeability. Lower PDE4B inhibition (IC50 > 10 μM) vs. phenylpiperazine analogs.

Key Research Findings and Structure-Activity Relationships (SAR)

Position 8 Substitutions :

  • Phenethyl vs. Cyclohexyl : Phenethyl’s aromaticity enhances binding to serotonin receptors (e.g., 5-HT1A) but may reduce metabolic stability compared to cyclohexyl .
  • Piperazinylalkyl Chains : Fluorinated arylpiperazinyl groups (e.g., in AZ-853) improve 5-HT1A/5-HT7 affinity and selectivity over PDEs. Fluorine’s electronegativity strengthens π-π stacking with receptor residues .

Position 3 Substitutions :

  • 2-Oxopropyl vs. Isobutyl : The ketone in 2-oxopropyl may confer metabolic liability (e.g., oxidation to carboxylic acid) but allows reversible interactions with catalytic sites in kinases or PDEs .

Derivatives with fewer methyl groups (e.g., 1,3-dimethyl in AZ-853) show improved pharmacokinetic profiles .

Therapeutic Implications :

  • Antidepressant Activity : Phenethyl and fluorinated piperazinyl derivatives exhibit potent 5-HT1A agonism, with AZ-853 reducing immobility time in forced swim tests (FST) at 2.5 mg/kg .
  • Anticancer Activity : PPARγ agonists like CB11 induce mitochondrial apoptosis in NSCLC cells, highlighting the role of aromatic/heterocyclic substituents in oncological targeting .

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